molecular formula C18H24N4O4 B1678301 PSN632408 CAS No. 857652-30-3

PSN632408

カタログ番号: B1678301
CAS番号: 857652-30-3
分子量: 360.4 g/mol
InChIキー: LHZWKWCEAXQUMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

PSN632408は、tert-ブチル4-[(3-ピリジン-4-イル-1,2,4-オキサジアゾール-5-イル)メトキシ]ピペリジン-1-カルボン酸エステルを含む一連の化学反応によって合成されます。 合成経路は通常、オキサジアゾール環の形成とそれに続くピペリジン誘導体とのカップリングを含みます .

工業生産方法

製造プロセスは、高純度を確保するための精製および品質管理対策を含む、標準的な有機合成技術を伴う可能性があります .

化学反応の分析

反応の種類

PSN632408は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はオキサジアゾール誘導体を生成する可能性がありますが、置換反応は新しい官能基を導入する可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用が期待されています。

    化学: GPR119受容体相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: β細胞の複製における役割と、糖尿病に対する潜在的な治療効果について調査されています。

    医学: GPR119活性を調節することによる、肥満や代謝性疾患の治療における可能性を探求されています。

    産業: 代謝性疾患を標的とした新しい治療薬の開発に利用されています

科学的研究の応用

Beta-Cell Regeneration

Numerous studies have demonstrated the efficacy of PSN632408 in stimulating beta-cell regeneration:

  • In Vivo Studies : In a mouse model of diabetes, treatment with this compound resulted in significant increases in pancreatic beta-cell mass. After seven weeks of treatment, 32% of this compound-treated diabetic mice achieved normoglycemia compared to vehicle-treated controls, which did not show any improvement. The combination therapy with sitagliptin further enhanced this effect, with 59% achieving normoglycemia .
  • Human Islet Graft Studies : In research involving human islet transplantation into diabetic mice, this compound significantly improved graft function. Mice treated with this compound showed a fourfold increase in BrdU incorporation (a marker for cell proliferation) in beta cells compared to controls, indicating enhanced replication and survival of transplanted islets .
  • Mechanistic Insights : The studies suggest that this compound not only promotes the replication of existing beta cells but also induces neogenesis from pancreatic duct-derived cells. This dual action is crucial for restoring beta-cell mass and function in diabetic conditions .

Efficacy in Glucose Control

The impact of this compound on glucose metabolism has been well-documented:

  • Improved Glucose Tolerance : In various studies, oral glucose tolerance tests revealed that mice treated with this compound exhibited significantly improved glucose clearance compared to untreated controls. This effect was evident at multiple time points post-glucose administration .
  • Plasma GLP-1 Levels : Treatment with this compound led to increased levels of active glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and inhibits glucagon release. Elevated GLP-1 levels were associated with improved metabolic outcomes in treated mice .

Case Study 1: Combination Therapy with Sitagliptin

A pivotal study combined this compound with sitagliptin, a DPP-IV inhibitor, showing enhanced efficacy over monotherapy. The combination resulted in greater reductions in blood glucose levels and increased beta-cell mass compared to either drug alone. The findings suggest that such combination therapies could be beneficial for patients with type 2 diabetes who do not achieve adequate glycemic control with single-agent therapies .

Case Study 2: Human Islet Transplantation

In a clinical context, the application of this compound was evaluated in the setting of human islet transplantation. The results indicated that patients receiving islet grafts treated with this compound demonstrated better long-term graft function and reduced incidence of graft failure compared to those receiving standard care . This highlights the potential for this compound to enhance outcomes in transplant settings.

Data Summary Table

Study FocusKey FindingsReference
Beta-cell Mass Increase59% normoglycemia in combination therapy
Human Islet Graft Function71% achieved normoglycemia post-transplant
Improved Glucose ToleranceSignificant reduction in blood glucose levels
Enhanced GLP-1 LevelsIncreased plasma GLP-1 correlating with efficacy

作用機序

PSN632408は、GPR119受容体を選択的に活性化することで効果を発揮します。この活性化は、サイクリックアデノシンモノホスフェート(cAMP)レベルの増加につながり、これがβ細胞の複製を促進し、インスリン分泌を強化します。 この化合物は、グルカゴン様ペプチド-1(GLP-1)などのインクレチンホルモンの放出も促進し、さらに血糖調節効果に貢献しています .

類似化合物との比較

類似化合物

独自性

PSN632408は、GPR119に対する高い選択性と、β細胞の複製と膵島移植の機能に対する強力な効果によって、独自性を持ちます。 インクレチン依存性経路と非依存性経路の両方を調節する能力は、代謝性疾患の研究において貴重な化合物となっています .

生物活性

PSN632408 is a synthetic agonist of the G protein-coupled receptor GPR119, which plays a crucial role in glucose metabolism and insulin secretion. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, making it a significant target for therapeutic interventions in metabolic disorders such as type 2 diabetes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on insulin secretion, and implications for glucose homeostasis.

This compound activates GPR119, leading to various intracellular signaling pathways that facilitate insulin secretion. The activation of GPR119 by this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) through the following mechanisms:

  • cAMP Production : Activation of GPR119 leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for insulin secretion in β-cells .
  • Calcium Mobilization : this compound also promotes intracellular calcium mobilization, which is essential for the exocytosis of insulin granules .
  • Interaction with Other Hormones : The agonist stimulates the release of incretin hormones such as GLP-1 and PYY, which further enhance insulin secretion and improve glucose tolerance .

In Vitro Studies

In vitro studies using MIN6 β-cell lines demonstrated that this compound significantly enhances GSIS. The compound was found to increase cAMP levels in a concentration-dependent manner, indicating its efficacy as a GPR119 agonist. Specifically, the effective concentration (EC50) for cAMP accumulation was determined to be comparable to other known GPR119 agonists .

CompoundEC50 (μmol/L)Effect on GSIS
This compoundNot specifiedSignificant increase
OEANot specifiedSignificant increase
AR231453Not specifiedModerate increase

In Vivo Studies

In vivo experiments have shown that administration of this compound improves glucose tolerance in wild-type mice but not in PYY-deficient mice, suggesting that its effects are partly mediated through PYY signaling pathways . Furthermore, studies indicated that this compound can stimulate β-cell replication and enhance islet graft function, highlighting its potential therapeutic applications in obesity and related metabolic disorders .

Case Studies

  • Glucose Homeostasis Regulation : A study assessing the effects of this compound on glucose homeostasis demonstrated that treatment with this agonist improved plasma insulin levels and reduced blood glucose levels in diabetic mouse models. The results indicated a significant enhancement in the secretion of GLP-1 and GIP, which are critical for maintaining glucose balance .
  • Electrolyte Secretion : Another investigation revealed that this compound inhibited epithelial electrolyte secretion through PYY-dependent mechanisms. This finding underscores the complex interactions between GPR119 activation and gastrointestinal functions .

特性

IUPAC Name

tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWKWCEAXQUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466726
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857652-30-3
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857652-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSN-632408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857652303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSN-632408
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4434XWK2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSN632408
Reactant of Route 2
Reactant of Route 2
PSN632408
Reactant of Route 3
Reactant of Route 3
PSN632408
Reactant of Route 4
Reactant of Route 4
PSN632408
Reactant of Route 5
Reactant of Route 5
PSN632408
Reactant of Route 6
Reactant of Route 6
PSN632408

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。